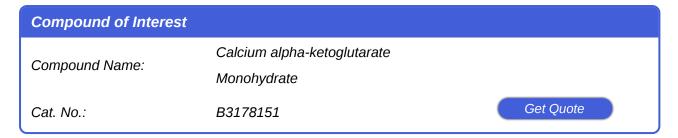


Application of Calcium Alpha-Ketoglutarate (Ca-AKG) in Longevity and Anti-Aging Research

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Alpha-Ketoglutarate (Ca-AKG) has emerged as a promising molecule in the field of longevity and anti-aging research. As a stable form of Alpha-Ketoglutarate (AKG), a key intermediate in the Krebs cycle, Ca-AKG plays a crucial role in cellular energy metabolism, epigenetic regulation, and inflammation modulation.[1][2] AKG levels naturally decline with age, and supplementation with Ca-AKG has been shown to extend lifespan and, more significantly, healthspan in various model organisms.[3][4] These application notes provide a comprehensive overview of the use of Ca-AKG in research models, including quantitative data summaries, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Ca-AKG on lifespan, healthspan, and biological age in different research models.

Table 1: Effects of Ca-AKG on Lifespan and Healthspan in Mice



Parameter	Sex	Treatment Group	Control Group	Percentage Change	Reference
Median Lifespan (Cohort 1)	Female	Ca-AKG	Standard Diet	+16.6%	[3][5]
Maximum Lifespan (Cohort 1)	Female	Ca-AKG	Standard Diet	+19.7%	[3][5]
Median Lifespan (Cohort 2)	Female	Ca-AKG	Standard Diet	+10.5%	[3]
Maximum Lifespan (Cohort 2)	Female	Ca-AKG	Standard Diet	+8%	[3]
Frailty Index Reduction	Female & Male	Ca-AKG	Standard Diet	Significant Reduction	[3][6]
Healthspan Extension	Female & Male	Ca-AKG	Standard Diet	~50%	[7]

Table 2: Effects of Ca-AKG on Biological Age in Humans (TruAge DNA Methylation Test)

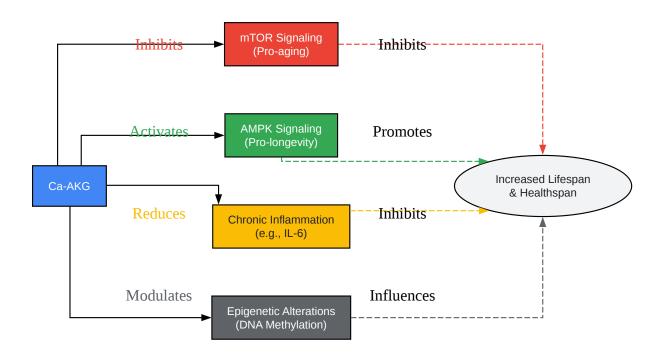


Parameter	Study Population	Duration of Supplement ation	Dosage	Average Reduction in Biological Age	Reference
Biological Age	42 individuals (mixed gender)	4-10 months (average 7 months)	1 gram/day Ca-AKG	8 years	[2][4][8][9][10]
Biological Age (Males)	28 males	Average 7 months	1 gram/day Ca-AKG + Vitamin A	8.44 years	[8][9]
Biological Age (Females)	14 females	Average 7 months	1 gram/day Ca-AKG + Vitamin D	6.98 years	[8][9]

Key Signaling Pathways and Mechanisms of Action

Ca-AKG is believed to exert its pro-longevity effects through several interconnected pathways. The primary mechanisms include the inhibition of the mTOR (mechanistic target of rapamycin) pathway and the activation of the AMPK (AMP-activated protein kinase) pathway, which are highly conserved regulators of aging.[11][12][13][14] Additionally, Ca-AKG influences epigenetic regulation by acting as a cofactor for enzymes involved in DNA and histone demethylation, and it helps to reduce chronic inflammation associated with aging.[1][15][16]





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Caption: Ca-AKG's influence on key longevity signaling pathways.

Experimental Protocols

Protocol 1: Assessment of Lifespan and Healthspan in a Murine Model

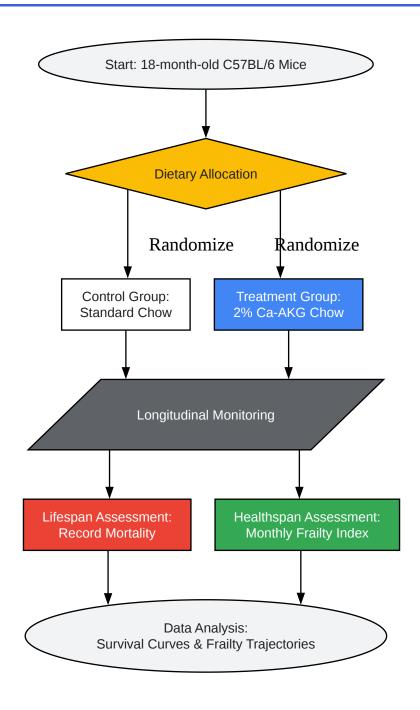
This protocol outlines the methodology for evaluating the effect of Ca-AKG supplementation on the lifespan and healthspan (frailty) of aging mice.

- 1. Animal Model and Housing:
- Species: C57BL/6 mice are a commonly used strain in aging research.
- Age: Begin Ca-AKG supplementation in middle-aged mice (e.g., 18 months old) to model a late-life intervention.[3][6]
- Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.[6] Provide ad libitum access to food and water.



- 2. Diet and Supplementation:
- Control Group: Feed a standard chow diet.
- Treatment Group: Feed the standard chow diet supplemented with 2% (w/w) Ca-AKG.[3][6] Ensure homogeneous mixing of the Ca-AKG into the feed pellets.
- 3. Lifespan Assessment:
- Monitor mice daily for health status and mortality.
- Record the date of death for each mouse to construct survival curves.
- Analyze survival data using Kaplan-Meier survival analysis.
- 4. Healthspan Assessment (Frailty Index):
- Conduct a frailty index assessment at regular intervals (e.g., monthly) starting from the initiation of the treatment.
- The frailty index is a cumulative measure of age-related health deficits. A validated mouse clinical frailty index can be used, which typically includes the assessment of 31 non-invasive parameters.[3][17]
- Parameters to Assess: These include changes in coat condition (color, alopecia), presence of dermatitis, loss of whiskers, gait disorders, tail stiffening, kyphosis (curvature of the spine), hearing loss, vision loss (corneal opacity), and general signs of discomfort or distress.[3][18]
- Scoring: Assign a score for each deficit (e.g., 0 for no deficit, 0.5 for mild, 1 for severe). The
 frailty index is calculated as the proportion of deficits present in an individual mouse.
- Data Analysis: Compare the trajectory of the frailty index over time between the control and Ca-AKG treated groups using appropriate statistical models for longitudinal data.[6]





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Caption: Workflow for assessing Ca-AKG's effect on mouse lifespan and healthspan.

Protocol 2: Evaluation of Biological Age Reversal in Humans using DNA Methylation Clocks

This protocol describes a non-invasive method to assess the impact of Ca-AKG supplementation on a biomarker of aging in a human cohort.



1. Study Population:

- Recruit a cohort of middle-aged to older adults (e.g., 40-70 years old).
- Collect baseline data on chronological age, sex, lifestyle factors (diet, exercise, smoking), and any existing medical conditions.
- 2. Supplementation Regimen:
- Dosage: Administer 1 gram of Ca-AKG per day, often in a timed-release formulation to improve bioavailability.[8][19]
- Formulation: In some studies, Ca-AKG is combined with vitamins (e.g., Vitamin A for men, Vitamin D for women).[8][20]
- Duration: The intervention period can range from 4 to 10 months, with an average of 7 months being effective in previous studies.[4][8][9]
- 3. Sample Collection:
- Collect saliva or blood samples at baseline (before supplementation) and at the end of the study period. Saliva is often preferred for its non-invasive nature.
- 4. DNA Methylation Analysis:
- Extract DNA from the collected samples.
- Use a validated epigenetic aging clock, such as the TruAge[™] DNA methylation test, to determine biological age. These clocks measure the methylation levels at specific CpG sites in the genome that are known to correlate with age.[8][19]
- 5. Data Analysis:
- Compare the biological age of each participant at baseline and at the end of the study.
- Calculate the change in biological age for each individual.

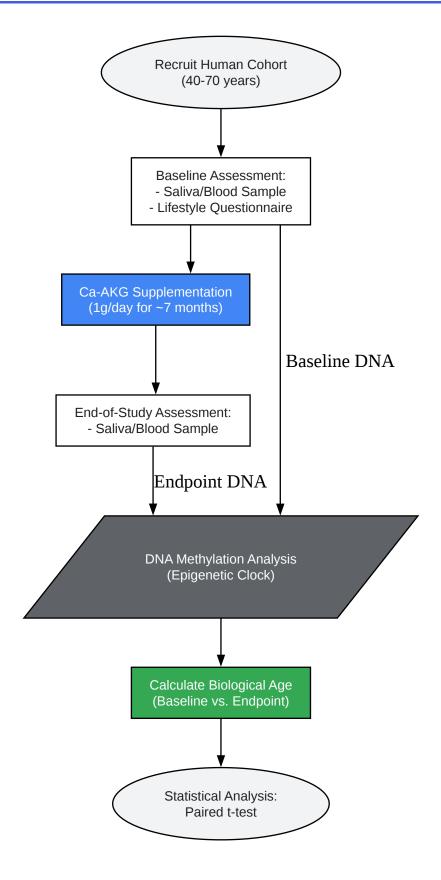
Methodological & Application





- Use paired statistical tests to determine if there is a significant change in biological age for the entire cohort.
- Analyze subgroups based on sex or other baseline characteristics to identify any differential effects.





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Caption: Workflow for assessing Ca-AKG's effect on human biological age.



Conclusion

Ca-AKG supplementation presents a compelling intervention strategy in the study of aging. The data from various research models consistently demonstrate its potential to extend healthspan and, in some cases, lifespan. The provided protocols offer a framework for researchers to investigate the effects of Ca-AKG in their own experimental settings. Future research should continue to elucidate the precise molecular mechanisms and explore the long-term safety and efficacy of Ca-AKG in humans.

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